Bienvenue dans la boutique en ligne BenchChem!

Pindolol-NBD

β‑adrenoceptor pharmacology fluorescent ligand binding Chang liver cell model

Pindolol‑NBD is a fluorescent derivative of the non‑selective β‑adrenoceptor antagonist pindolol, modified at the amine position with the 4‑nitrobenzo‑2‑oxa‑1,3‑diazolyl (NBD) fluorophore. It binds irreversibly to β‑adrenoceptors and non‑receptor sites, a property introduced by the NBD moiety.

Molecular Formula C21H24N6O5
Molecular Weight 440.5 g/mol
CAS No. 115910-09-3
Cat. No. B046554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePindolol-NBD
CAS115910-09-3
Synonymspindolol-NBD
Molecular FormulaC21H24N6O5
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)(CNCC(COC1=CC=CC2=C1C=CN2)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
InChIInChI=1S/C21H24N6O5/c1-21(2,24-16-6-7-17(27(29)30)20-19(16)25-32-26-20)12-22-10-13(28)11-31-18-5-3-4-15-14(18)8-9-23-15/h3-9,13,22-24,28H,10-12H2,1-2H3
InChIKeyHQIRPVWXZSEHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pindolol-NBD (CAS 115910-09-3) — Fluorescent β‑Adrenoceptor Probe Overview and Procurement Rationale


Pindolol‑NBD is a fluorescent derivative of the non‑selective β‑adrenoceptor antagonist pindolol, modified at the amine position with the 4‑nitrobenzo‑2‑oxa‑1,3‑diazolyl (NBD) fluorophore. It binds irreversibly to β‑adrenoceptors and non‑receptor sites, a property introduced by the NBD moiety [1]. The compound retains the parent ligand's non‑selective β‑adrenoceptor profile and, by class‑level inference, its partial agonist (intrinsic sympathomimetic) activity [2]. Its primary value lies in its use as a high‑affinity, irreversibly binding fluorescent probe for β‑adrenoceptor pharmacology and imaging studies.

Why Pindolol‑NBD Cannot Be Simply Substituted by Other Fluorescent β‑Blockers in Quantitative Pharmacological Studies


Although several fluorescent β‑adrenoceptor ligands exist (e.g., alprenolol‑NBD, CGP‑12177‑NBD, BODIPY‑propranolol), their quantitative pharmacological profiles differ substantially. Even among the chemically similar NBD derivatives, substitution of pindolol‑NBD with alprenolol‑NBD yields systematically lower binding affinity and functional potency across tissues, and potentially different receptor activation characteristics due to the intrinsic sympathomimetic activity (ISA) retained in pindolol‑based probes but absent in alprenolol [1]. Consequently, experimental protocols optimised for pindolol‑NBD cannot be directly adopted with another fluorescent ligand without re‑validation of binding kinetics, occupancy, and functional response.

Pindolol‑NBD Quantitative Differentiation Evidence: Head‑to‑Head Comparison with Alprenolol‑NBD and Class‑Level Inferences


Higher β‑Adrenoceptor Binding Affinity (pKd) on Chang Liver Cells Compared with Alprenolol‑NBD

In a radioligand binding assay on cultured Chang liver cells, pindolol‑NBD exhibited a pKd of 8.9 ± 0.1, which corresponds to a dissociation constant (Kd) of approximately 1.26 nM, whereas alprenolol‑NBD showed a pKd of 8.5 ± 0.1 (Kd ≈ 3.16 nM), representing a ≈2.5‑fold higher affinity for the target probe [1].

β‑adrenoceptor pharmacology fluorescent ligand binding Chang liver cell model

Superior Functional Antagonist Potency (pD2′) on Guinea Pig Right Atrium Over Alprenolol‑NBD

In functional experiments measuring antagonism of isoprenaline‑induced tachycardia in the guinea pig right atrium, pindolol‑NBD displayed a pD2′ value of 8.5 ± 0.1, whereas alprenolol‑NBD yielded 8.3 ± 0.1, indicating a modest but reproducible ≈1.6‑fold greater functional potency for pindolol‑NBD [1].

β‑adrenoceptor functional assay guinea pig atrium antagonist potency

Greater Antagonist Potency on Tracheal Smooth Muscle: Pindolol‑NBD vs. Alprenolol‑NBD

On guinea pig tracheal smooth muscle strips, pindolol‑NBD exhibited a pD2′ of 8.8 ± 0.1, whereas alprenolol‑NBD showed 8.2 ± 0.1, translating to an approximately 4‑fold higher functional antagonist potency for pindolol‑NBD [1]. This tissue‑specific difference exceeds the potency differential observed in atrial tissue.

airway smooth muscle β‑adrenoceptor antagonism tracheal strip assay

Retained Intrinsic Sympathomimetic Activity (ISA) Enables Receptor‑State Discrimination

Pindolol‑NBD is derived from pindolol, a β‑blocker with well‑characterised intrinsic sympathomimetic activity (partial agonism). While no direct ISA assay data exist for pindolol‑NBD itself, the parent compound pindolol acts as a partial agonist at both β1‑ and β2‑adrenoceptors [1]. Alprenolol, the scaffold for the closest comparator alprenolol‑NBD, lacks such ISA. By class‑level inference, pindolol‑NBD is expected to retain partial agonist character, enabling it to discriminate between active and inactive receptor conformations in fluorescence‑based binding and functional studies.

intrinsic sympathomimetic activity partial agonism receptor conformations

Pindolol‑NBD Application Scenarios Supported by Quantitative Differentiation Evidence


High‑Sensitivity β‑Adrenoceptor Occupancy Imaging in Cultured Hepatocyte Models

With its ≈2.5‑fold higher binding affinity (pKd 8.9) on Chang liver cells compared with alprenolol‑NBD [1], pindolol‑NBD is the preferred fluorescent probe for receptor occupancy and distribution studies in hepatic cell lines. Lower Kd translates to higher fractional occupancy at the same probe concentration, improving signal‑to‑noise ratios in fluorescence microscopy.

Functional β‑Adrenoceptor Antagonism Studies in Isolated Cardiac Tissue Preparations

The 1.6‑fold greater antagonist potency (pD2′ 8.5) of pindolol‑NBD relative to alprenolol‑NBD in guinea pig right atrium [1] makes it the superior tool for functional blockade experiments in isolated atrial preparations. Researchers can achieve equivalent receptor blockade at lower concentrations, minimising vehicle effects and reducing probe consumption.

Pulmonary β‑Adrenoceptor Pharmacology Using Tracheal Smooth Muscle Strip Assays

The ≈4‑fold potency advantage of pindolol‑NBD (pD2′ 8.8) over alprenolol‑NBD (pD2′ 8.2) in tracheal smooth muscle [1] positions it as the primary choice for airway β‑adrenoceptor studies. This potency differential is critical when working with tissue preparations that have limited receptor reserve or when quantifying competitive antagonism parameters (pA2, Schild analysis).

Investigation of β‑Adrenoceptor Active‑State Conformations via Partial Agonist Probes

Because pindolol‑NBD is built on a scaffold with established intrinsic sympathomimetic activity [2], it is uniquely suited amongst fluorescent β‑blockers for studies requiring discrimination between inactive and active receptor conformations. This application is inaccessible to neutral antagonist probes such as alprenolol‑NBD, which stabilise only the inactive state.

Quote Request

Request a Quote for Pindolol-NBD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.